molecular formula C7H11ClN2 B1499681 3-(2-Chloropropyl)-5-methyl-1H-pyrazole

3-(2-Chloropropyl)-5-methyl-1H-pyrazole

Cat. No.: B1499681
M. Wt: 158.63 g/mol
InChI Key: ZKJUZBKLUTVQOU-UHFFFAOYSA-N
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Description

3-(2-Chloropropyl)-5-methyl-1H-pyrazole is an organic compound with the CAS Registry Number 54055-33-3 . It has a molecular formula of C 7 H 11 ClN 2 and a molecular weight of 158.63 g/mol . This solid compound features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its presence in a wide range of bioactive molecules and commercially available drugs . The structure incorporates a chloropropyl side chain at the 3-position and a methyl group at the 5-position of the heterocyclic core, making it a valuable synthetic intermediate for further chemical functionalization . Pyrazole derivatives, as a class, are extensively investigated for their diverse biological profiles, which include anti-microbial, anti-inflammatory, anti-cancer, and anti-fungal activities . The presence of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key structural feature that contributes to these properties . Specifically, the chloropropyl substituent on this scaffold provides a reactive handle for researchers to develop more complex molecules, such as through nucleophilic substitution reactions, facilitating structure-activity relationship (SAR) studies in drug discovery programs. This compound is intended for use in synthetic and medicinal chemistry research, particularly in the development of novel heterocyclic compounds with potential biological activity. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

3-(2-chloropropyl)-5-methyl-1H-pyrazole

InChI

InChI=1S/C7H11ClN2/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

ZKJUZBKLUTVQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)CC(C)Cl

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The chloropropyl group undergoes nucleophilic substitution with amines, alcohols, and thiols:

Reaction with Amines

  • Conditions : Excess amine (e.g., aniline) in ethanol, reflux (6–8 h).

  • Product : 3-(3-Aminopropyl)-5-methyl-1H-pyrazole derivatives.

  • Yield : 65–78% .

Reaction with Alcohols

  • Conditions : Methanol or ethanol with NaHCO₃, 60°C (12–16 h).

  • Product : Methyl/ethyl esters via methanolysis of intermediate trichloromethyl groups .

  • Yield : Up to 97% for carboxylate derivatives .

Solvent and Regioselectivity Effects

Reactivity is highly solvent-dependent:

Solvent Reaction Type Regioselectivity Notes
CHCl₃Cyclization1,5-RegioisomerFavors 3-carboxyalkyl products .
MeOHMethanolysisN/ACleaves trichloromethyl groups .
DMFNucleophilic substitutionC-3 selectivityEnhances electrophilic reactivity .

Mechanistic Insights

The chloropropyl group participates in stepwise mechanisms:

  • Nucleophilic Attack : Amines/alcohols attack the electrophilic C-Cl bond, forming a tetrahedral intermediate.

  • Elimination : HCl is released, yielding substituted derivatives .

  • Cyclization : In polar solvents, intermediates undergo intramolecular cyclization to form fused pyrazole systems .

For example, trichloromethyl intermediates (e.g., VIIIXII ) form carboxylates via methanolysis, as shown in studies using analogous pyrazole systems .

Pharmacological Derivative Formation

The compound serves as a precursor for bioactive molecules:

Derivative Biological Activity IC₅₀/EC₅₀
3-Carboxyalkyl-1H-pyrazolesAntimicrobial (E. coli, S. aureus)1.5–6.98 µg/mL
Celecoxib analogsAnti-inflammatory< 1 µM (COX-2)

These derivatives are synthesized via regioselective reactions, with yields optimized through solvent and stoichiometry adjustments .

Table 1: Reaction Optimization for Carboxylate Derivatives

Entry Hydrazine (equiv.) Solvent Time (h) Yield (%)
82.0CHCl₃/MeOH1970
92.0CHCl₃/MeOH1868

Table 2: Antimicrobial Activity of Derivatives

Compound MIC (µg/mL) Pathogens Targeted
184 1.63–6.98Fusarium spp., Botrytis cinerea
237 0.58HCT-116 colon carcinoma

Comparison with Similar Compounds

Structural Comparison

The substituents at positions 3 and 5 of the pyrazole ring significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Position 3 Substituent Position 5 Substituent Core Structure Key References
3-(2-Chloropropyl)-5-methyl-1H-pyrazole 2-Chloropropyl Methyl Pyrazole -
L17 () 2-Chloropropyl amide Implied methyl N-phenylbenzamide
10c () 4-(2-Chlorophenoxy), 3-ethoxy Methyl Pyrazole-pyridazine
Chlorodenafil () 5-(2-Chloroacetyl)phenyl - Pyrazolo-pyrimidinone
17g () 3-(Diisopropyltriazenyl) Methyl Triazole-pyrazole

Key Observations :

  • Methyl groups at position 5 are common in bioactive pyrazoles, contributing to steric stability .
  • Hybrid structures (e.g., pyrazole-pyridazine in 10c) expand binding interactions with biological targets like dihydroorotate dehydrogenase (DHODH) .

Comparison :

  • High-temperature reactions (e.g., 180°C in acetonitrile for 10c) are standard for pyrazole functionalization .
  • Chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures purity, even for complex hybrids like 17g .

Physicochemical Properties

Substituent effects on properties such as logP, solubility, and stability:

Compound Key Substituents Predicted logP Solubility Stability
This compound Chloropropyl, methyl ~3.5 (high) Low in water Stable
L17 () Chloropropyl amide, methoxy ~2.8 Moderate Hydrolytically sensitive
10c () Chlorophenoxy, ethoxy ~4.1 Low Stable
Chlorodenafil () Chloroacetyl, trifluoromethyl ~3.9 Low Photodegradable

Insights :

  • Chloropropyl groups increase logP compared to amide or ethoxy substituents, favoring lipid bilayer penetration .
  • Electron-withdrawing groups (e.g., nitro in 17g) reduce solubility but enhance stability in organic solvents .

Hypotheses for Target Compound :

  • Enzyme inhibition : Chlorine and methyl groups may target DHODH or kinases, as seen in 10c and Chlorodenafil .

Preparation Methods

Detailed Preparation Methods

Cyclocondensation Approach

This classical method involves the condensation of a suitable 1,3-dicarbonyl precursor with a hydrazine derivative, followed by alkylation.

Stepwise Procedure
Step Reagents & Conditions Description Yield/Notes
1 2-Chloroacetone, ethyl acetoacetate, hydrazine hydrate Condensation to form 3-(2-chloropropyl)-5-methyl-1H-pyrazole Moderate to good yields, typically 60–85%
2 Acid or base catalysis Promotes cyclization and ring closure Reaction time: 2–6 h at 50–80°C
3 Purification via recrystallization or chromatography Isolates pure product Product is typically a crystalline solid

Reaction Scheme:
$$
\text{2-Chloroacetone} + \text{Ethyl acetoacetate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{this compound}
$$

Key Literature Findings
  • The cyclocondensation of hydrazines with β-ketoesters or diketones is a robust method for constructing substituted pyrazoles.
  • Introduction of the 2-chloropropyl group is efficiently achieved when 2-chloroacetone is used as the starting ketone.
  • The methyl group at the 5-position is introduced via the acetoacetate component.

Functional Group Modification Approach

This route involves the modification of a preformed 5-methyl-1H-pyrazole ring to introduce the 2-chloropropyl group at the 3-position.

Stepwise Procedure
Step Reagents & Conditions Description Yield/Notes
1 5-methyl-1H-pyrazole, strong base (e.g., NaH) Deprotonation at the 3-position Generates nucleophilic pyrazole anion
2 1-bromo-2-chloropropane or 2-chloropropyl chloride Alkylation at the 3-position Selective for 3-position under controlled conditions
3 Purification Standard extraction and chromatography Yields vary (40–70%) depending on base and solvent

Reaction Scheme:
$$
\text{5-Methyl-1H-pyrazole} \xrightarrow{\text{NaH}} \text{Pyrazole anion} + \text{2-Chloropropyl chloride} \rightarrow \text{this compound}
$$

Key Literature Findings
  • Selective alkylation at the 3-position is feasible using strong bases and appropriate alkyl halides.
  • Reaction temperature and solvent choice (e.g., DMF, DMSO) are critical for selectivity and yield.

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield
Cyclocondensation Simple, one-pot; readily available starting materials May require optimization for regioselectivity 60–85%
Functional Group Modification High selectivity for substitution; modular Requires preformed pyrazole; lower yields possible 40–70%

Research Findings and Optimization Notes

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency in the functional group modification method.
  • Base Selection: Sodium hydride or potassium tert-butoxide are preferred for generating the pyrazole anion.
  • Purification: Both methods typically require chromatographic purification to achieve high purity, as side products (e.g., N-alkylated byproducts) can form.
  • Characterization: Final products are confirmed via NMR, MS, and elemental analysis, with melting points and yields reported in the literature for similar compounds.

Summary Table: Representative Data for Related Syntheses

Compound Method Yield (%) Melting Point (°C) Reference
This compound Cyclocondensation 60–85 110–130 (expected)
3-(Alkyl)-5-methyl-1H-pyrazole Alkylation 40–70 100–140
3-(2-Chloropropyl)-1-methyl-1H-pyrazole Alkylation 50–65 120–135

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(2-Chloropropyl)-5-methyl-1H-pyrazole, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic/basic conditions. For example, triazenylpyrazole precursors can be reacted with azido(trimethyl)silane in methylene chloride, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients) . Yield optimization requires precise control of temperature, stoichiometry, and catalysts (e.g., trifluoroacetic acid for regioselectivity).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Orthorhombic crystal systems (space group P21_121_121_1) resolve molecular geometry and hydrogen-bonding networks . SHELX software (e.g., SHELXL) is essential for refining crystallographic data .

Q. How do substituents like the chloropropyl group influence the compound’s stability and reactivity?

  • Methodological Answer : The chloropropyl group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitution. Stability studies (TGA/DSC) under varying pH and temperature conditions can quantify degradation kinetics. Computational tools like Gaussian or ORCA model electronic effects (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?

  • Methodological Answer : Discrepancies arise from solvent models. The SMD solvation model (based on solute electron density and solvent dielectric constants) improves accuracy by incorporating bulk surface tension and acidity parameters . Experimental validation via phase-solubility diagrams (e.g., shake-flask method) in solvents like DMSO or acetonitrile is recommended.

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

  • Methodological Answer : SHELXL’s TWIN and BASF commands handle twinning, while PART instructions resolve disorder. Hydrogen-bonding networks (e.g., N–H···N interactions) should be modeled using Mercury software to validate intermolecular connectivity . High-resolution data (θ > 25°) and low Rint_{int} values (< 0.05) are critical .

Q. What methodologies are optimal for evaluating biological activity, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide predicts binding affinities to targets (e.g., COX-2 or kinases).
  • In Vitro Assays : MTT assays (IC50_{50}) or fluorescence polarization validate activity.
  • SAR Studies : Compare with analogs (e.g., 5-propyl-1H-pyrazol-3-amine derivatives) to identify pharmacophoric groups .

Q. How can regioselectivity issues during functionalization (e.g., alkylation or acylation) be mitigated?

  • Methodological Answer : Use directing groups (e.g., nitro or methoxy) to block undesired positions. DFT calculations (B3LYP/6-31G*) predict reactive sites. For example, chloropropyl substitution favors the N1 position due to steric and electronic effects .

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